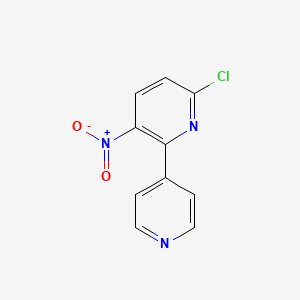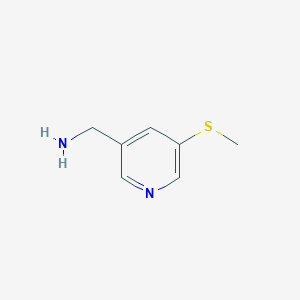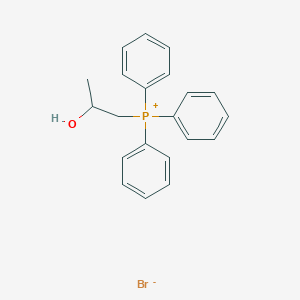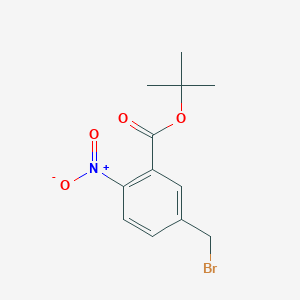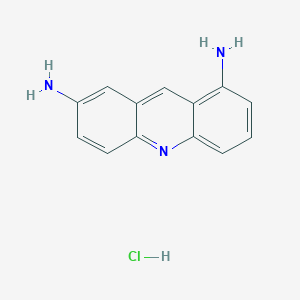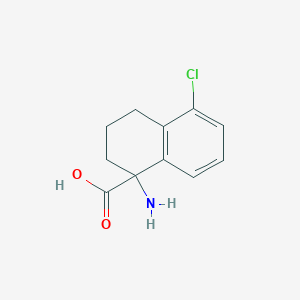
1-Naphthalenecarboxylic acid, 1-amino-5-chloro-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group, an amino group, and a chlorine atom. The tetrahydro configuration indicates that the naphthalene ring is partially saturated, adding to its chemical versatility.
Preparation Methods
The synthesis of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to yield the desired product .
Chemical Reactions Analysis
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tetrahydronaphthalenes.
Substitution: The amino and chloro groups on the naphthalene ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces fully saturated naphthalene derivatives.
Scientific Research Applications
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- can be compared with other similar compounds, such as:
1-Naphthalenecarboxylic acid: Lacks the amino and chloro groups, making it less versatile in chemical reactions.
Indole derivatives: These compounds share some structural similarities but differ in their biological activities and applications.
1,5-Naphthyridines: These compounds have a similar naphthalene core but differ in their nitrogen substitution patterns, leading to different reactivity and applications.
The uniqueness of 1-Naphthalenecarboxylicacid,1-amino-5-chloro-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-amino-5-chloro-3,4-dihydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-5-1-4-8-7(9)3-2-6-11(8,13)10(14)15/h1,4-5H,2-3,6,13H2,(H,14,15) |
InChI Key |
BJHOGOCBKJGOAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(C1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



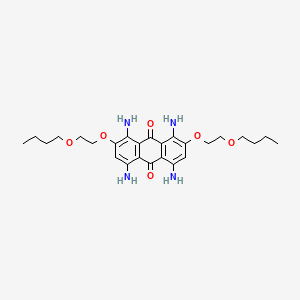
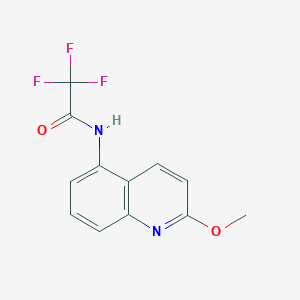
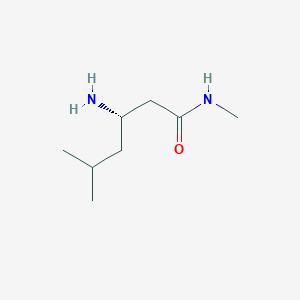
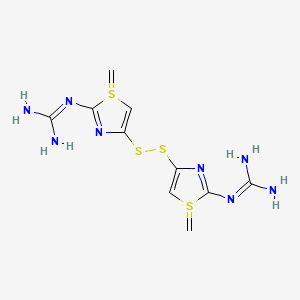
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)
